molecular formula C17H11Cl2NO2S2 B11687393 (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11687393
M. Wt: 396.3 g/mol
InChI Key: WIIFWRBELVAUJR-CHHVJCJISA-N
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Description

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where halogen atoms or methoxy groups can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones

Uniqueness

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11Cl2NO2S2

Molecular Weight

396.3 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11Cl2NO2S2/c1-22-13-4-2-3-12(9-13)20-16(21)15(24-17(20)23)7-10-5-6-11(18)8-14(10)19/h2-9H,1H3/b15-7-

InChI Key

WIIFWRBELVAUJR-CHHVJCJISA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S

Origin of Product

United States

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